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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary natural dietary

sources of L-ergothioneine, a sulfur-containing amino acid with potent antioxidant properties.

This document is intended to serve as a resource for researchers, scientists, and professionals

in drug development who are investigating the therapeutic potential and dietary implications of

ergothioneine. The guide summarizes quantitative data, details relevant experimental protocols

for ergothioneine quantification, and provides visual representations of key biological pathways.

Principal Natural Dietary Sources of Ergothioneine
Ergothioneine is synthesized by certain fungi and bacteria, and it subsequently bioaccumulates

in plants and animals that consume these microorganisms.[1] Consequently, the richest dietary

sources of ergothioneine are mushrooms.[2][3] The concentration of ergothioneine can vary

significantly among different mushroom species.[4] Other food sources, including certain

grains, beans, and meat products, also contain ergothioneine, albeit typically in lower

concentrations compared to mushrooms.[2][5]

Quantitative Data on Ergothioneine Content in Food
The following table summarizes the ergothioneine content in various natural dietary sources,

compiled from multiple research studies. Values are presented as milligrams of ergothioneine

per kilogram of dry weight (mg/kg DW), unless otherwise specified.
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Food Category Food Item
Ergothioneine
Content (mg/kg
DW)

Reference(s)

Mushrooms
King Oyster

(Pleurotus eryngii)
High [2]

Maitake (Grifola

frondosa)
High [2]

Oyster (Pleurotus

ostreatus)
High [2]

Shiitake (Lentinula

edodes)
1278-1775 [6]

Portabella (Agaricus

bisporus)
High [7]

Crimini (Agaricus

bisporus)
High [7]

White Button

(Agaricus bisporus)
Moderate [7]

Lion's Mane (Hericium

erinaceus) mycelium
370 [3]

Enokitake

(Flammulina

velutipes)

High [3]

Lepista nuda
Highest among 28

species tested
[4]

Ganoderma species Low (0.06-0.08) [4]

Grains Oat Bran Moderate [2][5]

Rice Bran 176 [6]

Legumes Black Beans Moderate [2][5]

Red Beans Moderate [2][5]
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Tempeh (fermented

soybeans)
201 [6]

Meat Liver Moderate [5]

Kidney Moderate [5]

Vegetables Dried Asparagus 163 [6]

Note: A standard 3-ounce serving of shiitake, oyster, king oyster, or maitake mushrooms can

contain up to 13mg of ergothioneine.[7] Cooking does not appear to diminish the ergothioneine

levels in mushrooms.[7]

Experimental Protocols for Ergothioneine
Quantification
The accurate quantification of ergothioneine in food matrices is crucial for research purposes.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most

common and reliable method.

General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of ergothioneine from

a food sample.

General workflow for ergothioneine quantification.

Detailed Methodology: HPLC Quantification of
Ergothioneine in Mushrooms
This protocol is a composite based on methodologies described in the scientific literature.[6][8]

[9][10]

2.2.1. Sample Preparation and Extraction

Sample Homogenization: Fresh mushroom samples are cleaned, dried, and pulverized into a

fine powder. For fresh samples, a wet weight to dry weight ratio should be determined.
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Extraction:

Weigh approximately 1 gram of the mushroom powder.

Add 20 mL of an extraction solvent. Common solvents include 70% (v/v) aqueous ethanol

or hot water.[6][11] For enhanced extraction, the solvent can be supplemented with

reagents like 10 mM dithiothreitol (DTT) to prevent oxidation.[6]

Sonicate the mixture for 30 minutes or extract using a hot water bath (e.g., 70-100°C for

30-60 minutes).[3][11]

Centrifuge the extract at a sufficient speed (e.g., 10,000 x g) for 15 minutes to pellet solid

debris.

Collect the supernatant. The extraction process can be repeated on the pellet to ensure

complete recovery of ergothioneine.

Filter the supernatant through a 0.45 µm nylon syringe filter prior to HPLC analysis.[3]

2.2.2. HPLC Analysis

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is

suitable.

Column: A C18 reversed-phase column is commonly used.[12] For highly polar compounds

like ergothioneine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can

provide better retention and separation.[10]

Mobile Phase: An isocratic mobile phase is often employed. A common mobile phase for a

C18 column consists of an aqueous sodium phosphate buffer with a small percentage of an

organic modifier like acetonitrile (e.g., 3%) and 0.1% triethylamine.[6] For HILIC, a mixture of

acetonitrile and an aqueous buffer (e.g., 20 mmol/L ammonium acetate) is typical.[10]

Flow Rate: A flow rate of 1.0 mL/min is generally used.[9][10]

Detection: Ergothioneine can be detected by UV absorbance at approximately 254 nm.[6]

[10]
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Quantification: Quantification is achieved by comparing the peak area of ergothioneine in the

sample to a standard curve generated from known concentrations of an ergothioneine

standard.

Signaling Pathways and Biological Roles
Ergothioneine's biological effects are multifaceted, primarily revolving around its potent

antioxidant and cytoprotective properties.

Fungal Biosynthesis of Ergothioneine
Ergothioneine is synthesized from the amino acid histidine in fungi. The biosynthetic pathway

involves a series of enzymatic reactions, with key enzymes identified in organisms like

Neurospora crassa.[13][14]

Simplified biosynthesis pathway of ergothioneine in fungi.

Ergothioneine Transport and Antioxidant Function
In humans, ergothioneine is taken up from the diet via the specific transporter OCTN1 (Organic

Cation Transporter Novel 1), also known as SLC22A4.[15][16] This transporter is expressed in

various tissues, leading to the accumulation of ergothioneine in cells, where it exerts its

protective effects.

Ergothioneine uptake and its role in cellular protection.

Ergothioneine's antioxidant mechanisms include the direct scavenging of reactive oxygen

species (ROS), chelation of metal ions, and the potential to modulate other cellular antioxidant

systems.[7][17] Its ability to accumulate in tissues prone to high oxidative stress underscores its

significant cytoprotective role.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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